molecular formula C18H22F3NO4 B2806236 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci CAS No. 1211534-42-7

1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci

Cat. No. B2806236
CAS RN: 1211534-42-7
M. Wt: 373.372
InChI Key: UZXZGDYNTTYYLC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, also known as Boc-4-piperidone or Boc-4-piperidone acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Discovery and Synthesis Applications

  • Novel (4-piperidinyl)-piperazine derivatives were synthesized, showing potent inhibitory activities in enzyme-assay and cell-based assays. These derivatives utilized fluorine substituted tert-butoxycarbonyl groups for optimization, indicating the compound's utility in developing ACC1/2 non-selective inhibitors (Chonan et al., 2011).

Structural Analysis and Molecular Design

  • A study on a pipecolic acid (Pip)-containing dipeptide highlighted the compound's conformational characteristics, adopting a type II' beta-turn conformation. This analysis contributes to understanding the structural aspects of similar compounds (Didierjean, Boussard, & Aubry, 2002).

Biochemical Synthesis and Activity

  • Research involving the synthesis of 5-Deaza-7-desmethylene analogues of folate-related compounds demonstrated the synthesis and biological activity of derivatives, including those related to the compound of interest. These findings are significant for the development of pharmaceuticals targeting folate-mediated pathways (Rosowsky, Bader, Wright, & Moran, 1994).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-8-17(9-11-22,14(23)24)12-6-4-5-7-13(12)18(19,20)21/h4-7H,8-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZGDYNTTYYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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